molecular formula C19H18FN5O2S2 B11240549 N-(4-fluorobenzyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(4-fluorobenzyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11240549
M. Wt: 431.5 g/mol
InChI Key: MIBNGVJUPPEBDI-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.

    Introduction of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Final Compound: The final compound is obtained by coupling the intermediate thiadiazole derivative with the appropriate acetamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:

    N-[(4-NITROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: This compound has a nitrophenyl group instead of a fluorophenyl group, which may affect its biological activity and chemical reactivity.

    N-[(4-CHLOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: The presence of a chlorophenyl group may confer different properties compared to the fluorophenyl derivative.

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific structural features, which may result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H18FN5O2S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN5O2S2/c1-12-2-8-15(9-3-12)22-17(27)23-18-24-25-19(29-18)28-11-16(26)21-10-13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,26)(H2,22,23,24,27)

InChI Key

MIBNGVJUPPEBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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